Technical Documentation Center
3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
No content available
Technical Notes & Optimization
Technical Support Center: Solubility & Handling of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde
Technical Support Center: Solubility & Handling of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde
[1][2]
Case ID: SOL-PYR-BENZ-001 Status: Active Support Classification: Physicochemical Troubleshooting / Assay Optimization[1][2]
Executive Summary & Chemical Profile
Compound: 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde Chemical Class: Pyridine-functionalized Benzaldehyde / Aryl Ether Primary Application: Synthetic intermediate (likely for Voxelotor/GBT440 analogs) and hemoglobin modulation research.[1][2]
The Core Problem: Users frequently report that this compound "crashes out" (precipitates) upon dilution into aqueous buffers or fails to dissolve in water at neutral pH.[1] This is not a defect in the material but a fundamental property of its amphiphilic structure .[1][2] The molecule possesses a lipophilic benzaldehyde core (low water solubility) and a basic pyridine tail (pH-dependent solubility).[1][2]
Physicochemical Snapshot
| Property | Estimated Value | Implication for Handling |
| LogP (Lipophilicity) | ~1.9 – 2.5 | Moderate lipophilicity.[1][2] Prefers organic solvents. |
| pKa (Pyridine N) | ~5.2 – 5.6 | Critical: Neutral at pH > 6.0 (Insoluble).[1] Cationic at pH < 4.5 (Soluble).[1][2] |
| Reactive Group | Aldehyde (-CHO) | Susceptible to oxidation (to carboxylic acid) and Schiff base formation.[1][2] |
| Crystal Energy | High (Planar Stacking) | Requires energy (heat/sonication) to break the lattice initially.[1] |
Diagnostic: Why is it not dissolving?
Before attempting a protocol, diagnose the specific failure mode using this logic flow.
Troubleshooting Decision Matrix
Figure 1: Diagnostic logic flow for identifying the root cause of solubility failures based on solvent and pH conditions.
Frequently Asked Questions (Technical Solutions)
Q1: Why does the compound precipitate immediately when I add my DMSO stock to PBS (pH 7.4)?
The Mechanism: This is the "LogP Shock" phenomenon.
-
Explanation: In 100% DMSO, the compound is solvated by hydrophobic interactions. When you inject this into PBS (pH 7.4), the pyridine ring (pKa ~5.4) remains mostly deprotonated (neutral).[1][2] The water molecules form a highly ordered hydrogen-bond network that excludes the hydrophobic neutral molecule, forcing it to aggregate and crystallize.[1][2]
-
The Fix: You cannot defy thermodynamics, but you can manage kinetics.
Q2: How do I achieve high concentrations (>10 mM) in aqueous media for animal studies?
The Mechanism: Exploiting the Pyridine "pH Switch."
-
Explanation: The pyridine nitrogen has a lone pair of electrons that can accept a proton.[1][2] Upon protonation (adding acid), the molecule becomes a pyridinium cation. Ionic species are vastly more water-soluble than neutral species.[1][2]
-
The Fix: Formulate in an acidic vehicle.
Q3: My solution turned from clear to yellow/brown overnight. Is it degraded?
The Mechanism: Aldehyde Oxidation.[1][2][3]
-
Explanation: The benzaldehyde moiety is reactive.[1][2] In the presence of air (oxygen) and trace metals, it oxidizes to the corresponding benzoic acid. This is accelerated in basic solutions (pH > 8).[1][2]
-
The Fix:
-
Storage: Keep DMSO stocks at -20°C or -80°C, sealed under nitrogen/argon.
-
Buffer Choice: Avoid buffers with primary amines (Tris, Glycine) as they react with the aldehyde to form Schiff bases (imines), which are often colored. Use HEPES , MOPS , or Phosphate instead.
-
Validated Protocols
Protocol A: Preparation of Stable Stock Solution (Chemistry/In Vitro)
Best for: Cellular assays, high-throughput screening.[1]
-
Weighing: Weigh the solid rapidly. The compound is not highly hygroscopic, but minimize air exposure to prevent oxidation.
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .
-
Storage: Aliquot immediately into amber glass vials (or polypropylene). Store at -20°C .
Protocol B: Stepwise Aqueous Dilution (Preventing "Crash Out")
Best for: Introducing the compound to cell culture media or enzymatic buffers.
Goal: Dilute a 10 mM DMSO stock to 100 µM in Buffer (1% DMSO final).
-
Prepare Intermediate: Do NOT add 10 µL of stock directly to 990 µL of buffer.
-
The "Bridge" Step:
-
The Final Dilution:
-
Add the 100 µL Intermediate to 900 µL of warm (37°C) media/buffer while vortexing rapidly .
-
Why? Rapid mixing prevents the formation of large local aggregates (nucleation) that trigger precipitation.[1]
-
Protocol C: pH-Mediated Solubilization (In Vivo/High Conc.)
Best for: Animal dosing or chemistry applications requiring aqueous homogeneity.[1][2]
| Step | Action | Mechanism |
| 1 | Suspend solid in 0.9 eq of dilute HCl (e.g., 0.1 M). | Protonates the Pyridine N ( |
| 2 | Add 20% w/v HPβCD (Cyclodextrin) in water. | Encapsulates the lipophilic tail.[1][2] |
| 3 | Sonicate at 40°C for 20 mins. | Drives thermodynamic equilibrium.[1][2] |
| 4 | Adjust pH to 4.5 - 5.0 using NaOH. | Balances physiological tolerability with solubility.[1][2] |
Molecular Mechanism of Solubility
Understanding the "pH Switch" is critical for mastering this compound.[1][2]
Figure 2: The pH-dependent speciation of the pyridine moiety.[1][2] Solubility is high when the pH is below the pKa (~5.[1]2) and low when the pH is above it.[1]
References
-
Pyridine pKa & Properties
-
Solubility of Pyridine-Containing Drugs
-
Krovat, E. M., et al. (2005). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds. Current Pharmaceutical Design. [Link]
- Context: Validates the "LogP Shock" mechanism and DMSO/W
-
-
Voxelotor (Analog)
-
Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor. ACS Medicinal Chemistry Letters. [Link]
-
Context: Provides structural context for 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde as a key intermediate class in sickle cell drug synthesis.[1][2]
-
- Aldehyde Stability & Reactivity: Context: General handling d
Sources
- 1. Voxelotor | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Voxelotor - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 3. Buy 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde | 54477-09-7 [smolecule.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. DMF DMSO pyridine | C10H18N2O2S | CID 131745279 - PubChem [pubchem.ncbi.nlm.nih.gov]
Resolving aldehyde peak interference in 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde NMR
Resolving aldehyde peak interference in 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde NMR
Introduction: The "Missing" Aldehyde Paradox
In the structural characterization of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde , the aldehyde proton signal (typically
This molecule contains a basic pyridine nitrogen and a reactive aldehyde carbonyl , making it highly sensitive to solvent choice, pH, and water content. This guide moves beyond basic spectral assignment to address the dynamic chemical equilibria that cause these spectral artifacts.
Core Molecular Features
-
Aldehyde (-CHO): Highly susceptible to nucleophilic attack (hydration/hemiacetal formation).
-
Pyridine Ring: A proton sponge. Trace acid in solvents will protonate the nitrogen, shifting aromatic peaks and potentially catalyzing aldehyde exchange rates.
-
Ether Linkage: Creates a crowded steric environment at the ortho position, influencing rotational correlation times.
Diagnostic Workflow (Decision Matrix)
Before altering your sample, use this logic flow to identify the root cause of the interference.
Figure 1: Diagnostic decision tree for isolating the cause of aldehyde signal loss or distortion.
Technical Guides & Troubleshooting
Issue 1: The Methanol Trap (Hemiacetal Formation)
Symptom: The aldehyde singlet at ~10.0 ppm is completely absent in Methanol-
Reaction Pathway:
Protocol:
-
Evaporate: Remove the methanol completely under vacuum.
-
Solvent Switch: Re-dissolve the sample in DMSO-
or Chloroform- ( ) .-
Note: DMSO-
is preferred if the sample is polar or if you suspect hydration (see below), as DMSO inhibits exchange better than .
-
Issue 2: The "Wet" Solvent Trap (Gem-diol Formation)
Symptom: The peak is weak or missing in "wet" solvents (especially
Protocol:
-
Check Water Peak: In DMSO-
, the water peak appears at 3.33 ppm. If this integral is large, your solvent is wet. -
Drying Step: Add activated 4Å Molecular Sieves directly to the NMR tube and let stand for 30 minutes.
-
Re-run: The equilibrium should shift back toward the free aldehyde, restoring the signal at ~10 ppm.
Issue 3: Pyridine Protonation (Trace Acid Interference)
Symptom: The aldehyde peak is broadened, and the aromatic pyridine protons are shifted downfield compared to literature values.
Mechanism:
Data Comparison: Free Base vs. Salt
| Proton Environment | Free Base ( | Protonated Salt ( | Effect |
| Aldehyde (-CHO) | 10.2 - 10.4 | 10.0 - 10.6 (Broad) | Exchange broadening |
| Pyridine (ortho to N) | 8.60 | 8.85 - 9.00 | Significant Downfield Shift |
| Pyridine (meta to N) | 7.45 | 7.80 - 8.00 | Downfield Shift |
| Methoxy (-OCH3) | 3.90 | 3.95 | Minimal Change |
Protocol (The "Shake" Test):
-
Add 1-2 mg of solid anhydrous
or directly to the NMR tube. -
Shake vigorously for 2 minutes.
-
Allow the solid to settle (or filter if necessary).
-
Re-acquire the spectrum. If the peaks sharpen and shift upfield, the interference was due to protonation.
Mechanism Visualization
Understanding the equilibrium is vital for interpretation. The diagram below illustrates how solvent choice drives the aldehyde into "invisible" states.
Figure 2: Chemical equilibria affecting aldehyde visibility. The reaction with water or alcohol consumes the carbonyl, erasing the diagnostic signal.
Frequently Asked Questions (FAQs)
Q: I see a small peak at 11.2 ppm. Is this my aldehyde shifting?
A: No. That is likely the Carboxylic Acid (-COOH) proton. Benzaldehydes oxidize easily in air. If you see this, your sample is degrading. Purify via column chromatography or extraction (wash with
Q: Can I use
Q: Why does the methylene peak (-OCH2-) split into an AB system? A: This indicates the molecule is chemically rigid or chiral. While this molecule is achiral, if it forms a stable conformer (rotamer) due to the bulky ortho-methoxy group, the methylene protons may become diastereotopic. This is often resolved by running the NMR at a higher temperature (e.g., 50°C).
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2][3] J. Org. Chem.1997 , 62, 7512–7515. Link
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005. (Standard reference for Aldehyde/Hemiacetal shifts).
-
Reich, H. J. "Structure Determination Using NMR: Chemical Shift Ranges." University of Wisconsin-Madison Chemistry. Link
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link
Sources
Purification strategies for 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde without chromatography
Purification strategies for 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde without chromatography
Executive Summary & Chemical Logic
The Challenge: Purifying 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde (an analog of Voxelotor intermediates) on silica gel is notoriously difficult. The basic pyridine nitrogen interacts with acidic silanols, causing severe tailing and yield loss. Furthermore, the aldehyde moiety is susceptible to oxidation on active surfaces.
The Solution: We utilize the molecule's specific functional groups—the basic pyridine nitrogen and the electrophilic aldehyde —to create orthogonal purification "handles." By switching between solubility states (pH swing) and chemical states (bisulfite adducts), we can isolate the target with high purity (>98%) without touching a column.
Impurity Profile Analysis
Assuming a standard Williamson ether synthesis (o-Vanillin + 4-Chloromethylpyridine), your mixture likely contains:
| Component | Structure/Nature | Solubility Behavior | |
| Target Product | Pyridine Base + Aldehyde | Pyridine ~5.2 | Acid-Soluble / Bisulfite-Active |
| Impurity A (o-Vanillin) | Phenol (Weak Acid) + Aldehyde | Phenol ~8-10 | Base-Soluble / Bisulfite-Active |
| Impurity B (4-Picolyl Species) | Pyridine Base + No Aldehyde | Pyridine ~5.2 | Acid-Soluble / Bisulfite-Inactive |
| Impurity C (Tars/Neutrals) | Neutral Organics | N/A | Organic-Soluble Only |
Master Purification Workflow
The following logic gate diagram illustrates how to separate the Target Product from all three impurity classes using a sequential extraction strategy.
Caption: Sequential logic flow removing acidic/neutral impurities (Step 1) and non-aldehyde basic impurities (Step 3).
Detailed Protocols
Protocol A: The "pH Swing" (Removal of o-Vanillin)
Use this protocol first to remove unreacted phenol and neutral tars.
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation with basic pyridines.
-
Acid Extraction:
-
Extract the organic phase twice with 1.0 M HCl .
-
Why? The pyridine nitrogen (
) protonates, moving the target and Impurity B into the water. The phenolic o-vanillin ( ) remains protonated (neutral) and stays in the organic layer.
-
-
Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals.
-
Recovery:
-
Cool the aqueous layer to 0–5°C (ice bath).
-
Slowly add 2.0 M NaOH or saturated
until pH reaches ~10. -
Observation: The product should precipitate as an oil or solid.
-
Extract three times with EtOAc. Dry over
and concentrate.
-
Protocol B: The Bisulfite Adduct (Removal of Pyridine Byproducts)
Use this if NMR shows contamination with 4-picolyl chloride or 4-pyridinemethanol.
-
Adduct Formation:
-
Dissolve the semi-pure oil (from Protocol A) in a minimal amount of Ethanol (EtOH) (approx. 2-3 volumes).
-
Add 3 equivalents of Saturated Aqueous Sodium Bisulfite (
) . -
Stir vigorously for 1-2 hours.
-
Mechanism:[1][2][3] The aldehyde reacts to form a water-soluble
-hydroxy sulfonate. Impurity B (lacking an aldehyde) remains organic-soluble.
-
-
Washing:
-
Dilute with water and wash the mixture with Diethyl Ether (
) or EtOAc. -
Discard the organic layer. (This contains the pyridine impurities).
-
-
Regeneration:
-
Adjust the pH of the aqueous layer to >12 using 10% NaOH or solid Sodium Carbonate.
-
Caution: Do this rapidly at room temperature to avoid Cannizzaro disproportionation.
-
Extract immediately with EtOAc or DCM.
-
Dry and concentrate to yield the pure aldehyde.
-
Protocol C: Crystallization (Polishing)
Final step for >99% purity.
Based on structural analogs (Voxelotor intermediates), this compound often solidifies.
-
Solvent System: Acetonitrile (ACN) or Isopropyl Alcohol (IPA) .
-
Procedure: Dissolve in boiling ACN. Allow to cool slowly to RT, then to 4°C. If oiling occurs, scratch the flask or seed with a crystal.
-
Anti-solvent method: Dissolve in minimal DCM; add Hexanes dropwise until cloudy.
Troubleshooting & FAQs
Q1: I tried the acid extraction, but my product didn't move into the aqueous layer.
-
Cause: The acid concentration might be too low, or the volume too small.
-
Fix: Ensure the pH of the aqueous layer is < 2 . Pyridines need a distinctly acidic environment to fully protonate. Use 2M HCl if necessary.
Q2: During the Bisulfite step, I formed a thick emulsion/precipitate that I can't separate.
-
Cause: The bisulfite adduct of this specific benzaldehyde is likely insoluble in the high-salt aqueous environment (common with lipophilic aldehydes).
-
Fix: Filter the solid precipitate! The solid is your product adduct. Wash the solid with ether (to remove impurities), then suspend the solid in water/base to regenerate the aldehyde.
Q3: My aldehyde oxidized to the carboxylic acid. How do I prevent this?
-
Prevention: Always use degassed solvents. During the regeneration step (Protocol B), minimize the time the aldehyde sits in high pH solution.
-
Recovery: If significant acid is present, dissolve the mixture in EtOAc and wash with saturated
. The carboxylic acid impurity will go into the water; your aldehyde will stay in the organic.
Q4: Can I use silica gel if these methods fail?
-
Advice: If you must use chromatography, you must deactivate the silica. Pre-wash the column with 1-2% Triethylamine (TEA) in your eluent (e.g., 1% TEA in Hexane/EtOAc). This blocks the acidic silanols that bind the pyridine.
References
-
Voxelotor Synthesis & Intermediates
-
Bisulfite Purification Protocols
-
General Purification of Pyridines
- Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry." 5th Ed. Longman Scientific & Technical. (Standard reference for Acid-Base extraction logic).
Sources
- 1. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 2. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 3. Voxelotor | C19H19N3O3 | CID 71602803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2022013052A1 - Compounds comprising voxelotor and 2,5-dihydroxybenzoic acid and crystal forms - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
Reference Data & Comparative Studies
Comparative Guide: HPLC Method Development for 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde Purity Analysis
Comparative Guide: HPLC Method Development for 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde Purity Analysis
Executive Summary & Analyte Profile
Developing a robust purity method for 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde (hereafter referred to as MPB ) presents a classic "dual-personality" chromatographic challenge. You are dealing with a molecule that contains a basic nitrogen (pyridine), a hydrophobic core (benzene), and a reactive electrophile (aldehyde).
Standard C18 methods often fail to separate MPB from its starting material (o-Vanillin ) or its oxidative degradant (Carboxylic Acid ) while maintaining acceptable peak symmetry. This guide compares three distinct separation strategies, ultimately recommending a Phenyl-Hexyl stationary phase protocol that leverages
The Analyte: MPB
-
Core Structure: Aromatic aldehyde with an ether-linked pyridine.
-
Critical pKa: ~5.2 (Pyridine nitrogen).[1]
-
pH < 5:[2] Protonated (
), polar, prone to silanol interaction. -
pH > 6: Neutral (
), hydrophobic, better retention.
-
-
Stability Risk: The aldehyde moiety is susceptible to oxidation (to acid) and Cannizzaro disproportionation (especially at high pH).
The Impurity Profile
| Impurity Type | Compound | Chromatographic Behavior |
| Starting Material | 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | Phenolic (acidic pKa ~8), elutes earlier than MPB on RP. |
| Reagent | 4-(Chloromethyl)pyridine | Highly polar, basic, elutes in void volume on C18. |
| Degradant | 3-Methoxy-2-(pyridin-4-ylmethoxy)benzoic acid | Formed via oxidation. Elutes earlier than MPB at neutral pH. |
Method Development Strategy (The "Why")
We evaluated three distinct chromatographic systems. The goal was to achieve a Resolution (
Diagram 1: Method Development Decision Tree
Caption: Decision logic moving from standard pH choices to the selection of Phenyl-Hexyl stationary phase to balance stability and selectivity.
Comparative Study: C18 vs. High pH vs. Phenyl-Hexyl
System A: The "Standard" (C18 / Formic Acid)
-
Column: Agilent Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm)
-
Mobile Phase: 0.1% Formic Acid in Water / ACN.
-
Outcome:
-
Tailing: Severe (
). The protonated pyridine interacts with residual silanols on the silica backbone. -
Selectivity: Poor separation from o-Vanillin (
). Both are relatively polar under these conditions.
-
System B: The "Risky" (High pH C18)
-
Column: Waters XBridge C18 (High pH stable)
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / ACN.
-
Outcome:
-
Peak Shape: Excellent (
). The pyridine is neutral. -
Failure Mode: Sample Degradation. During a 24-hour sequence, the MPB area count decreased by 12%, and a new peak (Benzoic Acid derivative) appeared due to base-catalyzed oxidation/disproportionation.
-
System C: The "Winner" (Phenyl-Hexyl / Ammonium Formate)
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters CSHTM Phenyl-Hexyl.
-
Mobile Phase: 10mM Ammonium Formate (pH 3.8) / Methanol.[3][4]
-
Mechanism: The phenyl ring in the stationary phase engages in
stacking with both the pyridine and benzene rings of MPB. This interaction is orthogonal to hydrophobicity, pulling MPB away from the phenolic impurities. -
Outcome:
, .
Summary Data Table
| Parameter | System A (C18 Acidic) | System B (C18 Basic) | System C (Phenyl-Hexyl) |
| pH | 2.7 | 10.0 | 3.8 |
| Retention Time (MPB) | 4.2 min | 8.5 min | 6.8 min |
| Tailing Factor ( | 1.8 (Fail) | 1.05 (Pass) | 1.12 (Pass) |
| Resolution (vs. Impurity) | 1.4 | 4.0 | 3.8 |
| Analyte Stability (24h) | >99% | 88% (Fail) | >99% |
Optimized Protocol (Phenyl-Hexyl Method)
This protocol is the recommended standard for MPB purity analysis. It balances the need for sharp peaks (via buffer choice) with analyte stability (acidic pH).
Chromatographic Conditions[1][4][5][6][7][8][9]
-
Column: Waters XSelect CSH Phenyl-Hexyl,
, (or equivalent).-
Why CSH? Charged Surface Hybrid technology applies a low-level positive charge to the particle surface, repelling the protonated pyridine and eliminating tailing without high pH [1].
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.8 with Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Note: Methanol provides stronger
selectivity, but ACN is preferred here for lower backpressure and sharper peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 260 nm (matches the pyridine/benzaldehyde conjugation).
-
Injection Volume: 5-10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 40 | 60 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 23.0 | 95 | 5 |
Sample Preparation (Critical)
Aldehydes are reactive. Improper diluent choice will create artifacts (acetals).
-
Diluent: 90:10 Water:Acetonitrile (v/v). Do not use Methanol or Ethanol as the diluent; they will react with the aldehyde to form hemiacetals over time [2].
-
Concentration: 0.5 mg/mL.
-
Storage: Amber vials, kept at 4°C in the autosampler.
Interaction Mechanism Visualization
The success of the Phenyl-Hexyl column relies on specific molecular interactions that standard C18 lacks.
Diagram 2: Separation Mechanism
Caption: Mechanism showing the specific Pi-Pi interaction between the Phenyl-Hexyl ligand and the electron-deficient pyridine ring of MPB.
Troubleshooting & Robustness
Issue: Peak Tailing (> 1.3)
-
Cause: Secondary silanol interactions.
-
Fix: Increase buffer concentration from 10mM to 20mM Ammonium Formate. Ensure the column is a "Charged Surface" (CSH) or highly end-capped variant.
Issue: "Ghost" Peak at RRT 0.9
-
Cause: Hemiacetal formation.
-
Fix: Check if Methanol was used in sample prep. Switch to 100% ACN or ACN/Water mix.
Issue: Baseline Drift at 260nm
-
Cause: Formic acid absorbance in UV.
-
Fix: Ensure high-grade additives are used. If drift persists, switch to a Phosphate buffer (pH 3.0), but ensure the system is flushed thoroughly to prevent precipitation in ACN.
References
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Particle Technology: Overcoming Peak Shape Challenges for Basic Compounds. Waters White Paper. Link
-
Dolan, J. W. (2010). LCGC North America. "Aldehyde Stability in HPLC Solvents." LCGC North America, 28(4). Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, lipophilic and polarizable compounds in hydrophilic interaction liquid chromatography and reversed-phase liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link
Sources
Interpreting 1H NMR spectra of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde
Interpreting 1H NMR spectra of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde
This guide provides a structural validation framework for 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde , a compound frequently synthesized as an intermediate for hemoglobin modulators (e.g., Voxelotor analogs) or Schiff base ligands.
The analysis focuses on the comparative transformation from the starting material, o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) , to the final ether product.
Comparative 1H NMR Guide
Executive Summary
This guide details the 1H NMR interpretation required to validate the O-alkylation of o-Vanillin with 4-(chloromethyl)pyridine . The critical challenge in this synthesis is confirming the regioselectivity (O-alkylation vs. C-alkylation) and ensuring complete consumption of the phenolic starting material.
Key Diagnostic Indicator:
The most distinct spectral change is the downfield shift of the aldehyde proton (
Chemical Context & Synthesis Logic
To interpret the spectrum, one must understand the electronic environment changes during the reaction.
-
Reaction: Williamson Ether Synthesis.
-
Substrate: o-Vanillin (Intramolecular H-bond between Phenol-OH and Aldehyde-C=O).
-
Reagent: 4-(Chloromethyl)pyridine (Electrophile).
-
Product: The intramolecular H-bond is broken and replaced by a steric bulk (Pyridin-4-ylmethoxy group).
Structural Transformation Diagram
Figure 1: Synthesis pathway highlighting the disruption of the phenol-aldehyde hydrogen bond.
Comparative Spectral Analysis (Precursor vs. Product)
The following data compares the expected shifts in DMSO-d6 (preferred solvent for polar aromatics) or CDCl3 .
Table 1: Diagnostic Signal Shifts
| Proton Assignment | Precursor (o-Vanillin) | Product (Target) | Interpretation | |
| Aldehyde (-CHO) | 9.90 - 9.95 (s) | 10.40 - 10.50 (s) | +0.55 | CRITICAL: Loss of H-bond deshields the carbonyl proton significantly [1]. |
| Phenolic (-OH) | 10.8 - 11.0 (bs) | ABSENT | N/A | Disappearance confirms consumption of starting material. |
| Linker (-O-CH2-) | Absent | 5.30 - 5.45 (s) | N/A | Diagnostic: New singlet integrating to 2H. Confirms ether connectivity [2]. |
| Methoxy (-OCH3) | 3.92 (s) | 3.85 - 3.95 (s) | ~0.0 | Minimal change; acts as an internal integration standard (3H). |
| Pyridine (2,6-H) | Absent | 8.55 - 8.65 (d) | N/A | AA'BB' system; protons adjacent to Nitrogen are most deshielded [3]. |
| Pyridine (3,5-H) | Absent | 7.40 - 7.50 (d) | N/A | AA'BB' system; protons meta to Nitrogen. |
Note on Solvent Effects: In CDCl3, the aldehyde shift difference is more pronounced. In DMSO-d6, the phenolic OH of the precursor may appear very broad or split due to exchange, but it will be distinctly absent in the product.
Detailed Interpretation Protocol
This protocol is designed to be self-validating . Follow these steps to process and interpret your raw data.
Step 1: The "Anchor" Integration
-
Action: Locate the Methoxy singlet (
ppm).[1] -
Validation: Set its integral to 3.00 .
-
Logic: This group is chemically stable and distant from the reaction center, making it the most reliable internal standard.
Step 2: Aldehyde Region Check (9.5 - 10.5 ppm)
-
Observation: Look for a sharp singlet.
-
Pass Criteria: Signal must be >10.2 ppm.
-
Fail Criteria (Impurity): A signal at ~9.9 ppm indicates unreacted o-Vanillin.
-
Mechanism: In o-Vanillin, the phenolic hydrogen bonds to the carbonyl oxygen, shielding the aldehyde proton relative to the O-alkylated product.
Step 3: The "Smoking Gun" (Linker Verification)
-
Action: Inspect the 5.0 - 5.5 ppm region.
-
Pass Criteria: A sharp singlet integrating to 2.0 relative to the methoxy group.
-
Logic: This signal corresponds to the benzylic methylene (
). Its chemical shift is determined by the deshielding effect of both the oxygen and the pyridine ring.-
If doublet: Suspect incomplete reaction or coupling (unlikely for this structure).
-
If absent: The reaction failed (no alkylation).
-
Step 4: Aromatic Region (Pyridine vs. Benzene)
-
Pyridine: Look for two doublets (integrating 2H each) with a large coupling constant (
Hz). -
Benzene Core: The three protons of the benzaldehyde ring (positions 4, 5, 6) will appear as a complex set of multiplets/doublets between 7.1 - 7.6 ppm.
-
Integration Check: Total aromatic integral (Pyridine + Benzene) should equal 7H .
-
Decision Tree for Spectral Validation
Use this logic flow to determine the status of your synthesis.
Figure 2: Logical workflow for determining synthesis success based on NMR markers.
Experimental Methodology for NMR Acquisition
To ensure the shifts match the guide above, follow this standard acquisition protocol.
-
Sample Preparation:
-
Dissolve ~5-10 mg of the solid product in 0.6 mL of DMSO-d6 (preferred) or CDCl3 .
-
Tip: If the product is the HCl salt (common for pyridines), add a drop of NaOD/D2O or use DMSO-d6 to avoid solubility issues.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H zg30.
-
Scans (ns): 16 (sufficient for >5mg).
-
Relaxation Delay (d1):
second (ensure integration accuracy).
-
-
Processing:
-
Phasing: Apply automatic phasing, then manual correction if the baseline dips around the large water peak (in DMSO).
-
Referencing: Calibrate DMSO residual peak to 2.50 ppm (or CDCl3 to 7.26 ppm).
-
References
-
ChemicalBook. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) NMR Spectrum. Retrieved from
- Supports the assignment of the precursor aldehyde shift
- Zhang, M., et al. (2013). Synthesis of 3-methoxy-4-methoxymethoxybenzaldehyde. Tetrahedron: Asymmetry, 24(7), 362-373. Provides comparative data for O-methylene-O ether linkage shifts (~5.3 ppm).
-
Katritzky, A. R., et al. (1960). NMR Spectra of Pyridine, Picolines and Their Hydrochlorides. Journal of the Chemical Society.[4]
- Authoritative source for pyridine ring proton assignments (AA'BB' system).
Sources
Advanced Characterization Guide: Mass Spectrometry of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde
Advanced Characterization Guide: Mass Spectrometry of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde
The following guide details the mass spectrometry characterization of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde , a critical synthetic intermediate often encountered in the development of hemoglobin modulators (e.g., Voxelotor analogs) and pyridine-based medicinal scaffolds.
Executive Summary
Product Identity: 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde (CAS: 54477-09-7).[1] Core Scaffold: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) alkylated with a 4-picolyl moiety. Application: Synthetic building block for Schiff base ligands and pharmaceutical intermediates.
The Challenge: Differentiation of this compound from its regioisomers (e.g., 4-methoxy or pyridin-2-yl analogs) is critical in Quality Control (QC). Generic UV detection fails to distinguish these isomers due to overlapping chromophores.
The Solution: This guide compares the Targeted MS/MS Fragmentation Method against generic intact mass analysis. We demonstrate that specific "Ortho-Effect" fragmentation pathways provide a unique fingerprint that validates structural integrity where simple mass measurement cannot.
Technical Specifications & Experimental Setup
To replicate the fragmentation patterns described below, the following experimental conditions are recommended. These protocols ensure reproducibility across Quadrupole Time-of-Flight (Q-TOF) and Orbitrap platforms.
Table 1: Recommended MS Parameters (ESI-MS/MS)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | The pyridine nitrogen is highly basic ( |
| Capillary Voltage | 3.5 kV | Standard for stable spray without in-source fragmentation. |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Low CE preserves the molecular ion; High CE reveals the aromatic core breakdown. |
| Solvent System | 0.1% Formic Acid in MeOH/H2O | Acidic pH ensures the pyridine ring remains protonated. |
| Monoisotopic Mass | 243.0895 Da | Exact mass calculation based on |
| Precursor Ion | 244.0968 m/z | The target |
Fragmentation Mechanism & Pathway Analysis[2]
The fragmentation of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde is governed by the stability of the pyridine ring and the lability of the benzyl ether bond.
Primary Pathway: The Benzyl Ether Cleavage (Diagnostic)
Upon collision-induced dissociation (CID), the most abundant pathway is the cleavage of the ether bond linking the benzaldehyde core to the pyridine ring.
-
Precursor:
-
Mechanism: Charge remote fragmentation or inductive cleavage driven by the protonated pyridine nitrogen.
-
Result:
-
Fragment A (Dominant): 4-Picolyl cation (
). m/z 92.05 . -
Neutral Loss: o-Vanillin (
, 152 Da).
-
Secondary Pathway: The "Ortho-Effect" Rearrangement
Unlike its para-isomers, the 2-position (ortho) substitution allows for a specific interaction between the aldehyde carbonyl oxygen and the benzylic protons of the linker.
-
Mechanism: Hydrogen transfer from the methylene linker to the aldehyde oxygen, followed by elimination.
-
Result: Formation of a secondary ion at m/z 153 (protonated o-vanillin) if the charge migrates to the phenolic oxygen, though this is less favored than the pyridinium ion.
Tertiary Pathway: Core Degradation
At higher collision energies (>40 eV), the 4-picolyl cation (m/z 92) further fragments:
-
Loss of HCN (27 Da)
Cyclopentadienyl cation analog (m/z 65 ).
Visualization: Fragmentation Pathway
The following diagram illustrates the specific fragmentation tree for the target molecule.
Figure 1: ESI-MS/MS fragmentation tree highlighting the dominant 4-picolyl cation formation.
Comparative Performance: Targeted MS vs. Alternatives
This section objectively compares the proposed Targeted MS/MS method against alternative analytical approaches.
Table 2: Method Comparison Guide
| Feature | Targeted MS/MS (Recommended) | Intact Mass Only (HRMS) | UV-Vis Spectroscopy |
| Primary Identifier | Fragment Fingerprint (m/z 92, 65) | Molecular Weight (244.09) | |
| Isomer Specificity | High. Distinguishes ortho vs para via relative abundance of m/z 153 vs 92. | Fail. Cannot distinguish structural isomers (same formula). | Low. Spectra of isomers heavily overlap. |
| Sensitivity | High (SRM/MRM capable). | Medium. | Low (Matrix interferences). |
| Data Interpretation | Definitive structural confirmation.[2] | Ambiguous (Formula only). | Non-specific. |
Why the "Alternative" Fails:
Consider the isomer 4-Methoxy-3-(pyridin-4-ylmethoxy)benzaldehyde .
-
Intact Mass: Identical (244.0968).
-
Targeted MS/MS: The ortho isomer (our target) exhibits a specific "Ortho Effect" (interaction between the aldehyde and the ether linker) that often enhances the abundance of the benzaldehyde core fragment (m/z 153) relative to the para isomer, where the substituents are spatially distant.
Detailed Experimental Protocol (SOP)
Objective: Confirm the identity of Lot #X using the characteristic fragmentation pattern.
-
Sample Preparation:
-
Dissolve 1 mg of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde in 1 mL of Methanol (HPLC Grade).
-
Dilute 1:100 with 0.1% Formic Acid in Water to reach ~10 µg/mL.
-
-
Direct Infusion / Injection:
-
Inject 5 µL into the LC-MS system.
-
Mobile Phase: Isocratic 50:50 Water:Methanol (+0.1% Formic Acid).
-
Flow Rate: 0.3 mL/min.
-
-
Data Acquisition:
-
Perform a Full MS Scan (m/z 100–500) to verify the precursor [M+H]+ at 244.10.
-
Perform Targeted MS/MS (tMS2) on m/z 244.10 with normalized collision energy (NCE) of 35%.
-
-
Acceptance Criteria (Validation):
-
Presence of parent ion at 244.10 ± 0.01 .
-
Base peak in MS/MS spectrum must be m/z 92.05 (Pyridin-4-ylmethyl cation).
-
Presence of m/z 65.04 (secondary fragment).
-
Absence of m/z 107 (characteristic of cresol impurities, indicating degradation).
-
References
- Chemical Identity & Properties
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
-
Analogous Fragmentation Data
Sources
Activity Comparison: 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde vs. Voxelotor Intermediates in the Context of Sickle Cell Disease
Activity Comparison: 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde vs. Voxelotor Intermediates in the Context of Sickle Cell Disease
A Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic development for sickle cell disease (SCD), the quest for novel small molecules that can effectively inhibit the polymerization of sickle hemoglobin (HbS) remains a paramount objective. The approval of Voxelotor (Oxbryta®) marked a significant milestone, validating the mechanism of increasing hemoglobin's oxygen affinity as a viable strategy to combat the debilitating effects of SCD. This guide provides a comparative analysis of the well-characterized activity of Voxelotor and its intermediates against the hypothetically-related compound, 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde.
While direct biological activity data for 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde is not publicly available, its structural features, when juxtaposed with those of Voxelotor, offer a compelling basis for discussion and hypothesis. This guide will delve into the established mechanism and clinical performance of Voxelotor, provide a structural and synthetic comparison, and outline key experimental protocols to assess the potential of novel benzaldehyde derivatives in SCD drug discovery.
Voxelotor: A Clinically Validated HbS Polymerization Inhibitor
Voxelotor is a first-in-class, orally bioavailable agent that directly addresses the root cause of SCD – the polymerization of deoxygenated HbS.[1][2][3] Its mechanism of action is centered on the allosteric modulation of hemoglobin.
Mechanism of Action
Voxelotor covalently and reversibly binds to the N-terminal valine of the α-chain of both normal hemoglobin (HbA) and sickle hemoglobin (HbS).[4][5] This binding stabilizes the hemoglobin tetramer in its high-oxygen-affinity R-state (oxyhemoglobin).[4][6] By increasing hemoglobin's affinity for oxygen, Voxelotor effectively reduces the concentration of deoxygenated HbS, the species prone to polymerization.[2][4] This inhibition of polymerization prevents the sickling of red blood cells, thereby reducing hemolysis and improving blood flow.[1][2]
Caption: Voxelotor's mechanism of action in inhibiting HbS polymerization.
Summary of Clinical Activity
Clinical trials have demonstrated Voxelotor's efficacy in improving hematological parameters in patients with SCD. The pivotal Phase 3 HOPE trial showed that a significantly higher percentage of patients treated with Voxelotor achieved a hemoglobin response of >1 g/dL from baseline compared to placebo.[6][7] This was accompanied by significant reductions in markers of hemolysis, such as indirect bilirubin and reticulocyte percentage.[6][8]
| Parameter | Voxelotor (1500 mg) | Placebo | p-value |
| Hemoglobin Response (>1 g/dL increase) | 51% | 7% | <0.001 |
| Mean Change in Hemoglobin | +1.1 g/dL | -0.1 g/dL | <0.001 |
| Change in Indirect Bilirubin | -29.1% | -3.2% | <0.001 |
| Change in Reticulocyte Percentage | -19.9% | +4.5% | <0.001 |
| Data from the HOPE Clinical Trial.[6] |
Voxelotor Synthesis and Key Intermediates
The synthesis of Voxelotor involves the coupling of two key fragments: a substituted pyridine moiety and a dihydroxybenzaldehyde derivative.[9][10] A common synthetic route involves the reaction of 2,6-dihydroxybenzaldehyde with 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride.[9] The use of a mono-protected 2,6-dihydroxybenzaldehyde is often employed to prevent bis-alkylation.[10][11] The intermediates in Voxelotor's synthesis are structurally distinct from the final active pharmaceutical ingredient and are not expected to possess the same biological activity.
3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde: A Structural Homologue with Unknown Activity
While there is no available biological data for 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde, a structural analysis reveals features that bear some resemblance to known hemoglobin modulators, including Voxelotor.
Structural Analysis
The molecule can be deconstructed into three key components:
-
A benzaldehyde core: The aldehyde functional group is a critical feature of Voxelotor, as it forms a reversible covalent bond with the N-terminal valine of hemoglobin's α-chain.[3]
-
A methoxy group: The presence and position of methoxy groups on the benzaldehyde ring can influence binding affinity and pharmacokinetic properties.[12]
-
A pyridinylmethoxy side chain: This provides a larger, somewhat flexible substituent that can interact with other residues in the hemoglobin binding pocket.
When compared to Voxelotor, 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde shares the core benzaldehyde structure but differs in the substituents on the phenyl ring and the nature of the pyridine-containing side chain.
| Feature | Voxelotor | 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde |
| Core | Benzaldehyde | Benzaldehyde |
| Ring Substituents | 2-hydroxy, 6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy) | 3-methoxy, 2-(pyridin-4-ylmethoxy) |
| Side Chain | Complex substituted pyridine | Pyridine |
Hypothesized Activity
Given the presence of the benzaldehyde group, it is plausible that 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde could also act as an allosteric modulator of hemoglobin. The aldehyde could potentially form a similar reversible covalent bond with the N-terminal valine of the α-chain. The methoxy and pyridinylmethoxy substituents would then occupy the binding pocket and influence the compound's potency and selectivity. However, without experimental data, this remains a hypothesis. The specific stereochemistry and electronic properties of the substituents in Voxelotor are finely tuned for optimal binding and activity, and it is uncertain if the arrangement in 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde would confer similar effects.
Experimental Protocols for Activity Assessment
To evaluate the potential of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde as a hemoglobin modulator, a series of in vitro assays would be necessary.
High-Throughput Sickling Assay
A high-throughput imaging-based sickling assay can be employed to screen for compounds that inhibit the sickling of red blood cells from SCD patients under hypoxic conditions.[13]
Protocol:
-
Blood Sample Preparation: Obtain whole blood from consenting SCD patients (homozygous for HbS). Isolate red blood cells (RBCs) by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Compound Incubation: Prepare a solution of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the assay buffer. Incubate the isolated RBCs with the compound for a predetermined time (e.g., 1 hour) at 37°C. Include Voxelotor as a positive control and a vehicle (DMSO) as a negative control.
-
Induction of Hypoxia: Place the 96-well plates containing the treated RBCs in a hypoxic chamber with a controlled atmosphere (e.g., 4% oxygen, 5% carbon dioxide, balance nitrogen) for a sufficient duration to induce sickling (e.g., 2-4 hours).
-
Cell Fixation: Fix the RBCs by adding a solution of glutaraldehyde to each well.
-
Imaging and Analysis: Use an automated high-content imaging system to capture images of the RBCs in each well. Employ image analysis software to quantify the morphology of the cells, classifying them as sickled or normal based on parameters such as aspect ratio and circularity.
-
Data Interpretation: Calculate the percentage of sickled cells for each compound concentration and determine the IC50 value (the concentration at which 50% of sickling is inhibited).
Caption: Workflow for a high-throughput in vitro sickling assay.
Conclusion
Voxelotor has established a clear precedent for the therapeutic utility of allosteric modulators of hemoglobin in sickle cell disease. Its well-defined mechanism of action and proven clinical efficacy provide a valuable benchmark for the evaluation of new chemical entities. While 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde shares some structural motifs with Voxelotor, particularly the reactive benzaldehyde core, its biological activity remains uncharacterized.
The comparative analysis presented here underscores the importance of empirical data in drug discovery. The proposed experimental workflow offers a robust starting point for researchers to investigate the potential of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde and other novel benzaldehyde derivatives as inhibitors of HbS polymerization. Such studies are essential to expand the therapeutic arsenal for patients with sickle cell disease.
References
- Vichinsky, E., et al. (2019). A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of Voxelotor in Adolescents and Adults with Sickle Cell Disease (HOPE). New England Journal of Medicine, 381(6), 509-519.
- Howard, J. (2019). Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease. Journal of the Advanced Practitioner in Oncology, 10(8), 874-878.
-
Patsnap Synapse. (2024). What is the mechanism of Voxelotor? Retrieved from [Link]
-
PubChem. Voxelotor. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Voxelotor used for? Retrieved from [Link]
- Google Patents. (2020). WO2020127945A1 - Process and intermediates for the synthesis of voxelotor.
- National Center for Biotechnology Information. (2025). A Novel High-Throughput Screening Assay for Sickle Cell Disease Drug Discovery. bioRxiv.
-
ACS Omega. (2022). High-Throughput Assay to Screen Small Molecules for Their Ability to Prevent Sickling of Red Blood Cells. Retrieved from [Link]
- National Center for Biotechnology Information. (2025).
-
New Drug Approvals. VOXELOTOR. Retrieved from [Link]
- MDPI. (2022). Innovations in Drug Discovery for Sickle Cell Disease Targeting Oxidative Stress and NRF2 Activation—A Short Review. Molecules, 27(19), 6541.
- ResearchGate. (2021).
-
Functional Fluidics. Contract Research. Retrieved from [Link]
-
Drug Hunter. GBT/Pfizer HbS polymerization inhibitor. Retrieved from [Link]
-
PharmaCompass.com. Voxelotor | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
PubMed. (2021). Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor. Retrieved from [Link]
-
PubMed. (2020). Voxelotor: A Novel Treatment for Sickle Cell Disease. Retrieved from [Link]
-
PubMed. (2022). Model-informed drug development of voxelotor in sickle cell disease: Exposure-response analysis to support dosing and confirm mechanism of action. Retrieved from [Link]
- ResearchGate. (2021). Systematic Review of Voxelotor: A First-in-Class Sickle Hemoglobin Polymerization Inhibitor for Management of Sickle Cell Disease.
- ResearchGate. (2004). (PDF) Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde.
-
PubMed. (2021). Retrospective Study Evaluating Effect of Voxelotor Treatment on Acute Care Utilization during the Peak of COVID-19. Retrieved from [Link]
- MDPI. (2021). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 26(21), 6649.
- Medires. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3.
-
P. aeruginosa Metabolome Database. 3-methoxy-4-hydroxyphenylglycolaldehyde (PAMDB120374). Retrieved from [Link]
-
PubChem. 2,5-Dimethoxy-4-(pyridin-4-yl)benzaldehyde. Retrieved from [Link]
-
PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
-
PubChemLite. 5-methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde (C14H13NO3). Retrieved from [Link]
Sources
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is Voxelotor used for? [synapse.patsnap.com]
- 3. drughunter.com [drughunter.com]
- 4. What is the mechanism of Voxelotor? [synapse.patsnap.com]
- 5. Voxelotor | C19H19N3O3 | CID 71602803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voxelotor synthesis - chemicalbook [chemicalbook.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. WO2020127945A1 - Process and intermediates for the synthesis of voxelotor - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Validating UV-Vis Absorption Maxima for 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde
Validating UV-Vis Absorption Maxima for 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde
Executive Summary & Structural Context
This guide provides a rigorous framework for validating the UV-Vis absorption maxima (
Why this matters:
Standard validation often fails here because the pyridine moiety can protonate in slightly acidic solvents (like aged methanol), causing spectral shifts that mimic impurities. Furthermore, the ortho-substitution (2-position) induces a steric twist that may reduce molar absorptivity (
This guide compares three solvent systems to isolate these electronic transitions and ensure ICH Q2(R1) compliance.
Theoretical Spectral Profile
Before validation, we must establish the theoretical baseline to distinguish signal from noise.
| Chromophore | Transition Type | Expected | Structural Influence |
| Benzaldehyde Core | 245–255 nm | Primary absorption; high intensity. | |
| Benzaldehyde Core | 310–320 nm | Bathochromic shift due to 3-Methoxy auxochrome. | |
| Pyridine Ring | 250–260 nm | Overlaps heavily with the benzaldehyde K-band. | |
| Ether Linkage | Auxochrome | N/A | Electron-donating; intensifies the 250 nm band. |
Expert Insight: The 1,2,3-substitution pattern creates steric hindrance between the aldehyde (-CHO) and the ether linkage. This often prevents the aldehyde from achieving distinct planarity with the ring, potentially causing a hypochromic effect (lower intensity) and a slight hypsochromic shift (blue shift) compared to 4-substituted analogs [1, 2].
Comparative Assessment: Solvent System Selection
The choice of solvent is the critical variable in validating this specific molecule. We compare three standard approaches.
Method A: Methanol (MeOH)[1]
-
Status: Standard / Baseline
-
Performance: Good solubility. Polar protic nature stabilizes the excited state (
), providing clear peaks. -
Risk: Methanol can absorb atmospheric
, becoming slightly acidic over time. This can partially protonate the pyridine nitrogen, leading to poor peak reproducibility (broadening).
Method B: Acetonitrile (ACN)[1]
-
Status: High Precision / Aprotic
-
Performance: Aprotic polarity prevents hydrogen bonding with the pyridine nitrogen.
-
Verdict: Best for
determination. It provides the "truest" spectrum of the unprotonated species. The fine structure of the benzaldehyde band is often preserved better in ACN than in MeOH.
Method C: 0.1 N HCl (Acidic)
-
Status: Diagnostic / Structural Confirmation
-
Performance: Intentionally protonates the pyridine (
). -
Result: You will observe a distinct bathochromic shift (red shift) and hyperchromic effect in the pyridine-associated bands (~260 nm region).
-
Use Case: Use this only to confirm the presence of the pyridine ring. If the spectrum does not shift upon acidification, your molecule may be degraded (pyridine ring cleavage).
Experimental Protocol: The Self-Validating System
This protocol is designed to be self-checking. If Step 3 fails, Step 4 is invalid.
Reagents:
-
Analyte: 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde (>98% purity).
-
Solvent: HPLC-grade Acetonitrile (preferred) or Methanol.
-
Standard: Holmium Oxide (for wavelength calibration).
Step 1: System Suitability (Blank Check)[1]
-
Scan the pure solvent (blank) from 200 nm to 400 nm.
-
Requirement: Absorbance must be < 0.05 AU across the range.
-
Why: High background in the UV cut-off region (<210 nm) indicates contaminated solvent.
Step 2: Stock Solution Preparation
-
Weigh 10.0 mg of analyte into a 100 mL volumetric flask.
-
Dissolve in roughly 80 mL of solvent; sonicate for 5 minutes (crucial for the ether linkage solubility).
-
Dilute to volume. (Concentration:
).
Step 3: Linearity Scan (The "Beer's Law" Check)
Prepare three dilutions from stock:
-
L1:
-
L2:
-
L3:
Scan all three. The
Step 4: Determination of
-
Using the L2 (
) sample, record the spectrum. -
Identify the primary maxima.
-
Expected:
nm (Composite Band). -
Expected:
nm (Benzaldehyde R-band).
-
-
Calculate Molar Absorptivity (
) using .
Visualization: Validation Decision Tree
The following diagram illustrates the logical flow for validating the spectrum, specifically addressing the pyridine interference issue.
Figure 1: Logical workflow for validating the UV-Vis spectrum of pyridine-substituted benzaldehydes. Note the diagnostic acid step to confirm the pyridine moiety.
References
-
NIST Chemistry WebBook. Benzaldehyde, 3-methoxy- (UV-Vis Spectral Data). National Institute of Standards and Technology. [Link]
-
ICH Expert Working Group. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. [Link]
-
Reichardt, C. Solvatochromic Effects on Pyridine Derivatives. Chemical Reviews. (General reference for pyridine solvatochromism principles).
